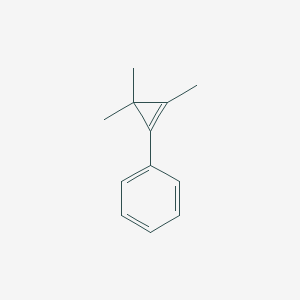
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is an organic compound that features a cyclopropene ring substituted with three methyl groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor, such as a substituted alkene, followed by further functionalization to introduce the benzene ring. Common methods include:
Cyclopropanation: Using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Aromatic Substitution: Introducing the benzene ring through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow processes and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while substitution could introduce various functional groups to the benzene ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action for (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar structure but without the additional methyl groups.
Trimethylcyclopropane: Lacks the benzene ring.
Cyclopropenylbenzene: Similar but with different substitution patterns.
Uniqueness
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the cyclopropene ring and the benzene ring provides a combination of stability and reactivity that can be exploited in various chemical processes.
Properties
CAS No. |
50902-98-2 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2,3,3-trimethylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C12H14/c1-9-11(12(9,2)3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
PRXBXVGAWZGOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















